molecular formula C6H11NO2 B1297299 2-(Pyrrolidin-1-yl)acetic acid CAS No. 37386-15-5

2-(Pyrrolidin-1-yl)acetic acid

Cat. No. B1297299
CAS RN: 37386-15-5
M. Wt: 129.16 g/mol
InChI Key: IPXNXMNCBXHYLQ-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)acetic acid” is a chemical compound with the empirical formula C6H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . This compound is used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of 2-(Pyrrolidin-1-yl)acetic acid derivatives is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .


Molecular Structure Analysis

The molecular weight of “2-(Pyrrolidin-1-yl)acetic acid” is 129.16 g/mol . The SMILES string representation of the molecule is Cl.OC(=O)CN1CCCC1 .


Physical And Chemical Properties Analysis

The physical form of “2-(Pyrrolidin-1-yl)acetic acid” is solid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine, a component of 2-(Pyrrolidin-1-yl)acetic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to explore the pharmacophore space due to sp3-hybridization .
    • The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • The outcomes of these applications have led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring .
  • Treatment of Central Nervous System and Cerebrovascular Disorders

    • 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, which can be synthesized from 2-(Pyrrolidin-1-yl)acetic acid, are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects .
    • The methods of application or experimental procedures involve the synthesis of 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives .
    • These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders .
  • Preparation of Pyrazolopyridines as PDE4B Inhibitors

    • 2-(2-Oxopyrrolidin-1-yl)acetic acid is a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
    • The methods of application or experimental procedures involve the use of 2-(2-Oxopyrrolidin-1-yl)acetic acid as a reagent .
    • The outcomes of these applications have led to the development of PDE4B inhibitors .
  • Cosmetic Products

    • 1-Pyrrolidineacetic Acid, which is structurally similar to 2-(Pyrrolidin-1-yl)acetic acid, is used in cosmetic products such as wrinkle-preventive/ameliorating products .
    • The methods of application or experimental procedures involve the use of 1-Pyrrolidineacetic Acid as a reactant and reagent in organic reactions .
    • The outcomes of these applications have led to the development of cosmetic products .
  • Synthesis of Antitumor Agents

    • The pyrrolidine-2-one scaffold, which can be synthesized from 2-(Pyrrolidin-1-yl)acetic acid, is a structural feature recurrent in antitumor agents .
    • The methods of application or experimental procedures involve the synthesis of novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .
    • The outcomes of these applications have led to the development of novel derivatives with antitumor activity .
  • Reagent in Organic Reactions

    • 1-Pyrrolidineacetic Acid, which is structurally similar to 2-(Pyrrolidin-1-yl)acetic acid, is a useful reactant and reagent in organic reactions .
    • The methods of application or experimental procedures involve the use of 1-Pyrrolidineacetic Acid as a reactant and reagent in various organic reactions .
    • The outcomes of these applications have led to the synthesis of various organic compounds .

Safety And Hazards

The compound is classified as Eye Damage 1 according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The pyrrolidine ring, a key feature of “2-(Pyrrolidin-1-yl)acetic acid”, is widely used in drug discovery due to its potential for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . This suggests that “2-(Pyrrolidin-1-yl)acetic acid” and its derivatives could have significant potential in the development of new drugs.

properties

IUPAC Name

2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXNXMNCBXHYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328861
Record name pyrrolidin-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)acetic acid

CAS RN

37386-15-5
Record name pyrrolidin-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37386-15-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solution of ethyl 2-(pyrrolidin-1-yl)acetate (2 g, 12.7 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 91% yield (1.5 g). LC-MS (ESI): Calculated mass: 129.1; Observed mass 130.1 [M+H+] (rt: 0.26 min).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Thur, A Bhalerao, Z Munshi, N Pansare… - Bioorganic & medicinal …, 2012 - Elsevier
SAR studies were performed on a series of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives as cannabinoid receptor agonists. Starting from a HTS hit both …
Number of citations: 11 www.sciencedirect.com
H Huang, C Yu, X Li, Y Zhang, Y Zhang… - Angewandte …, 2017 - Wiley Online Library
Reported herein is a conceptually novel organocatalytic strategy for the formylation of boronic acids. New reactivity is engineered into the α‐amino‐acid‐forming Petasis reaction …
Number of citations: 50 onlinelibrary.wiley.com
Y Liu, Z Zhang, F Ran, K Guo, X Chen, G Zhao - Bioorganic Chemistry, 2020 - Elsevier
Continuous optimization of benzylic substituents on 1-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-2-phenylethan-1-one structure as Akt inhibitors was described in this paper. …
Number of citations: 7 www.sciencedirect.com
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
TTK kinase was identified by in-house siRNA screen and pursued as a tractable, novel target for cancer treatment. A screening campaign and systematic optimization, supported by …
Number of citations: 37 www.sciencedirect.com
Y Yang, Y Zhou, L Tao, T Yang, Y Zhao, Y Luo - Molecular Diversity, 2021 - Springer
Aberrant activation of ERK signaling pathway usually leads to oncogenesis, and small molecular agents targeting this pathway are impeded by the emergence of drug resistance due to …
Number of citations: 3 link.springer.com
Y Yang, T Xie, X Tian, N Han, X Liu, H Chen, J Qi… - Molecules, 2020 - mdpi.com
Betulinic acid (BA) is a star member of the pentacyclic triterpenoid family, which exhibits great prospects for antitumor drug development. In an attempt to develop novel antitumor …
Number of citations: 15 www.mdpi.com
H Huang - 2018 - digitalrepository.unm.edu
Abstract Development of sustainable synthetic technologies for molecular construction is an important but formidably challenging task in modern organic synthesis. Aldehyde synthesis …
Number of citations: 0 digitalrepository.unm.edu
G Liu, Y Zhou, X Ding, J Wang… - Chinese Journal of …, 2010 - Wiley Online Library
The amination of a chiral Ni(II) complex as a model reaction was studied to develop a highly practical, efficient, and stereospecific approach for Ni(II) complex reactions in an aqueous …
Number of citations: 3 onlinelibrary.wiley.com
DT Mooney, BDT Donkin, N Demirel… - The Journal of …, 2021 - ACS Publications
A direct method for C–H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides. This is a …
Number of citations: 5 pubs.acs.org

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